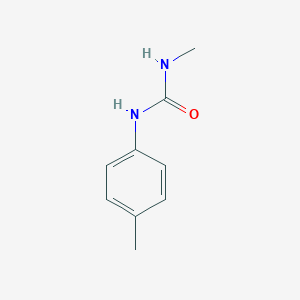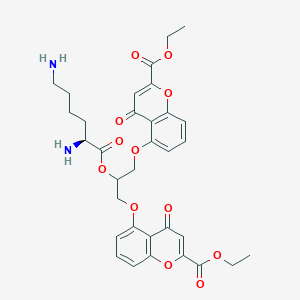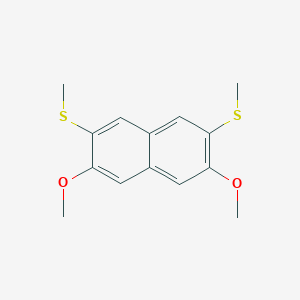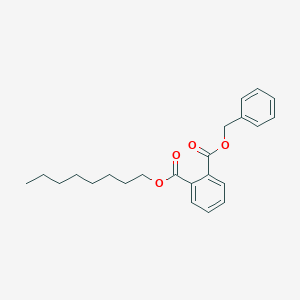
1-Methyl-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-methylphenyl)urea, also known as Methyl-4-phenyl-3-ureidobenzoate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Applications De Recherche Scientifique
1-Methyl-3-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-methylphenyl)urea is not yet fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It is also thought to exert its anti-inflammatory and antioxidant effects by reducing the production of reactive oxygen species and inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methyl-3-(4-methylphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Methyl-3-(4-methylphenyl)urea is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-Methyl-3-(4-methylphenyl)urea. One area of research could focus on improving its solubility in water to enhance its bioavailability. Another direction could involve the development of novel derivatives of 1-Methyl-3-(4-methylphenyl)urea with improved anticancer activity. Additionally, further studies could investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-(4-methylphenyl)urea can be achieved through the reaction of 4-methylphenyl isocyanate with methyl carbamate. This reaction leads to the formation of 1-Methyl-3-(4-methylphenyl)urea, which can be purified through recrystallization.
Propriétés
Numéro CAS |
19873-46-2 |
|---|---|
Nom du produit |
1-Methyl-3-(4-methylphenyl)urea |
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-methyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) |
Clé InChI |
SMMVPWIJFDOZON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC |
Autres numéros CAS |
19873-46-2 |
Pictogrammes |
Irritant |
Synonymes |
N-Methyl-N'-p-tolylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)




